molecular formula C15H13ClN2OS B2746728 2-(5-{[(4-Chlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile CAS No. 478261-08-4

2-(5-{[(4-Chlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile

Cat. No. B2746728
CAS RN: 478261-08-4
M. Wt: 304.79
InChI Key: WYRQLDLSSRSTGL-WOJGMQOQSA-N
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Description

“2-(5-{[(4-Chlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile” is a chemical compound with the molecular formula C15H13ClN2OS . It is a qualified product offered by various chemical companies .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C15H13ClN2OS/c1-11(15-7-6-14(20-15)8-9-17)18-19-10-12-2-4-13(16)5-3-12/h2-7,18H,1,8,10H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 304.79. More detailed properties such as melting point, boiling point, solubility, and spectral data may be available in specialized chemical databases .

Scientific Research Applications

Antimicrobial and Antitumor Activity

The synthesis of 5-phenylimino, 5-thieno, or 5-oxo-1,2,3-dithiazoles, which include derivatives related to 2-(5-{[(4-Chlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile, has demonstrated significant antimicrobial and antitumor activities. These compounds were synthesized via a one-pot reaction and exhibited substantial antibacterial and antifungal properties, particularly against Gram-positive bacteria and fungi. Additionally, certain derivatives exerted antiproliferative activity against human cell lines MCF-7 and MDA-MB-231, indicating their potential in cancer research (Konstantinova et al., 2009).

Electrochemical Oxidation Studies

Research into the electrochemical oxidation of substituted 2-oxo-1,2,3,4-tetrahydropyrimidin-5-carboxamides, closely related in structure to the compound , has shed light on the influence of substituents on the oxidation potential. These studies, conducted at a glassy carbon electrode in acetonitrile, have provided insights into the electronic and steric effects of substituents, contributing to a better understanding of oxidation mechanisms and the development of novel electrochemical processes (Memarian et al., 2011).

Synthesis and Characterization of Blue Emitters

The synthesis and characterization of 2-heteroarylcyanoximes, such as alpha-oximino-(2-benzothiazolyl)acetonitrile, have revealed new room temperature blue emitters. These compounds and their thallium(i) complexes were synthesized and thoroughly characterized, exhibiting strong blue emission in the solid state. This discovery opens new avenues for the development of materials for optoelectronic applications (Ilkun et al., 2008).

Carbonyl Reductase Inhibition

The oximino(2,6-dichlorophenyl)acetonitrile, closely related to the compound of interest, has been identified as a powerful inhibitor of the Carbonyl Reductase enzyme. This enzyme is involved in the development of resistance to anticancer treatments. The study of such compounds provides valuable insights into the design of new inhibitors that could enhance the efficacy of cancer therapies (Adu Amankrah et al., 2021).

properties

IUPAC Name

2-[5-[(E)-N-[(4-chlorophenyl)methoxy]-C-methylcarbonimidoyl]thiophen-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2OS/c1-11(15-7-6-14(20-15)8-9-17)18-19-10-12-2-4-13(16)5-3-12/h2-7H,8,10H2,1H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRQLDLSSRSTGL-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC1=CC=C(C=C1)Cl)C2=CC=C(S2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OCC1=CC=C(C=C1)Cl)/C2=CC=C(S2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-{[(4-Chlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile

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